molecular formula C9H9N3O3 B13704573 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid

5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid

Cat. No.: B13704573
M. Wt: 207.19 g/mol
InChI Key: QBNXDOSYWWEYHV-UHFFFAOYSA-N
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Description

5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 5, a carboxylic acid group at position 4, and a 1-methylimidazole moiety at position 2. Oxazole derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to their aromaticity and hydrogen-bonding capabilities . The imidazole substituent introduces additional nitrogen-based functionality, which may enhance binding to biological targets such as kinases or ion channels.

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

5-methyl-2-(3-methylimidazol-4-yl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H9N3O3/c1-5-7(9(13)14)11-8(15-5)6-3-10-4-12(6)2/h3-4H,1-2H3,(H,13,14)

InChI Key

QBNXDOSYWWEYHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CN=CN2C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid typically involves the cyclization of amido-nitriles. One method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of oxalyl chloride and triethylamine in toluene, followed by the addition of potassium hydroxide in ethanol. The reaction mixture is then cooled, and the resulting product is filtered and dried .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole and oxazole derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxazole ring contributes to the compound’s stability and reactivity, enhancing its overall biological effects .

Comparison with Similar Compounds

Structural Analogues

a. 5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazole-4-carboxylic Acid (CymitQuimica, Ref: 10-F773261)

  • Substituents : A 4-(trifluoromethyl)phenyl group replaces the imidazole ring.
  • However, the absence of the imidazole’s nitrogen atoms may reduce hydrogen-bonding interactions with biological targets .
  • Applications : Likely explored as a bioactive scaffold in medicinal chemistry, though specific data are unavailable.

b. 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic Acid (Oxazoles Catalogue)

  • Substituents : Phenyl and trifluoromethyl groups at positions 2 and 5, respectively.
  • The lack of an imidazole moiety limits nitrogen-mediated interactions .

c. Imazamox and Imazethapyr (Pesticide Chemicals Glossary)

  • Structures : Imidazolone-pyridine carboxylic acids (e.g., 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid).
  • Key Differences : These herbicides feature imidazolone rings fused to pyridine, contrasting with the oxazole-imidazole hybrid in the target compound. The pyridine-carboxylic acid system enhances soil mobility and herbicidal activity, whereas the oxazole-imidazole structure may favor pharmaceutical applications .
Physicochemical Properties
Compound Name Substituents Key Properties (Inferred)
Target Compound Oxazole-4-COOH, 5-Me, 2-(1-Me-5-imidazol) Moderate solubility (polar imidazole + COOH), moderate logP
5-Methyl-2-(4-(CF3)Ph)oxazole-4-COOH 2-(4-CF3-phenyl) High lipophilicity (CF3), lower solubility
Imazamox Imidazolone-pyridine-COOH High solubility (polar pyridine), low logP
  • Acidity : The carboxylic acid group (pKa ~2-3) in the target compound is comparable to other oxazole-carboxylic acids. Imidazole’s basic nitrogen (pKa ~7) may protonate under physiological conditions, enhancing ionic interactions .

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